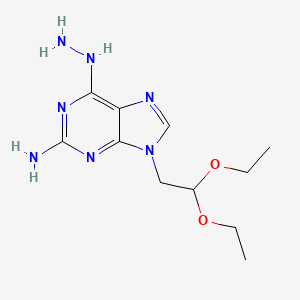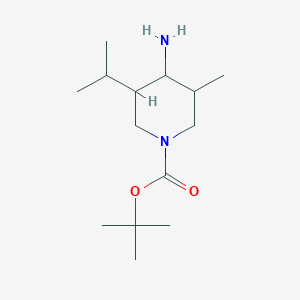
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose is a synthetic carbohydrate derivative with the molecular formula C11H17N3O6 and a molecular weight of 287.27 g/mol . This compound is primarily used in proteomics research and the development of nucleoside analogs for antiviral therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose typically involves the following steps:
Starting Material: The synthesis begins with a suitable glucopyranose derivative.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Methylation: The methylation of the hydroxyl group is carried out using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose undergoes several types of chemical reactions:
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Various nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Amine Derivatives: Formed by reduction of the azido group.
Hydroxyl Derivatives: Formed by hydrolysis of the acetyl groups.
Applications De Recherche Scientifique
4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose is widely used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism of action of 4-Azido-4,6-dideoxy-2-O-methyl-1,3-O-diacetyl-D-glucopyranose involves its role as a precursor in the synthesis of nucleoside analogs. These analogs interfere with viral replication by incorporating into viral DNA or RNA, leading to chain termination or faulty replication. The azido group can be reduced to an amine, which can then participate in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside: Similar structure but with a benzyl group instead of acetyl groups.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose: Similar compound with tetra-acetyl groups.
Methyl 4-azido-4,6-dideoxy-alpha-D-mannopyranoside: Derived from D-mannose and used in similar applications.
Uniqueness
Propriétés
Formule moléculaire |
C11H17N3O6 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-2-acetyloxy-5-azido-3-methoxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C11H17N3O6/c1-5-8(13-14-12)9(19-6(2)15)10(17-4)11(18-5)20-7(3)16/h5,8-11H,1-4H3/t5-,8-,9+,10-,11?/m1/s1 |
Clé InChI |
ODLASXVOYXIJIR-SWSJCFRNSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-] |
SMILES canonique |
CC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14766250.png)
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)




![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)





![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
